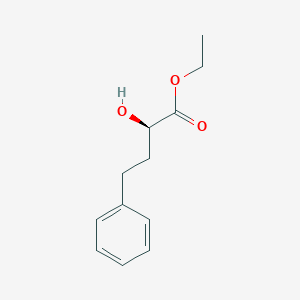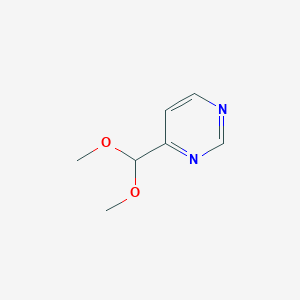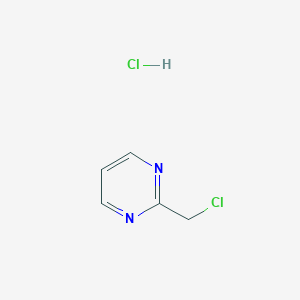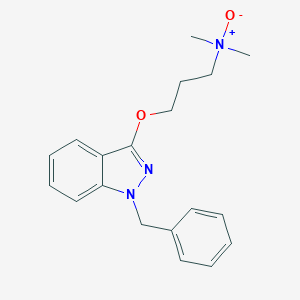
1,4-ジフルオロ-5,8-ジヒドロキシアントラキノン
概要
説明
1,4-Difluoro-5,8-dihydroxyanthraquinone is a synthetic organic compound belonging to the anthraquinone family. It is characterized by the presence of two fluorine atoms and two hydroxyl groups attached to the anthraquinone core.
科学的研究の応用
1,4-Difluoro-5,8-dihydroxyanthraquinone has a wide range of applications in scientific research:
作用機序
Target of Action
The primary targets of 1,4-Difluoro-5,8-dihydroxyanthraquinone are metal ions, particularly Cu2+, Ga(III), Al(III), and In(III) ions . These ions play crucial roles in various biological processes, and their detection is of significant interest in environmental, agricultural, and pharmaceutical chemistry .
Mode of Action
1,4-Difluoro-5,8-dihydroxyanthraquinone interacts with its targets through a fluorescence quenching mechanism . This compound has the unique property of detecting Cu2+ ions, leading to fluorescence quenching . Furthermore, it forms distinctive fluorescent species when interacting with Ga(III), Al(III), and In(III) ions under both aqueous and non-aqueous conditions .
Result of Action
The interaction of 1,4-Difluoro-5,8-dihydroxyanthraquinone with metal ions results in the formation of distinctive fluorescent species . This fluorescence quenching property makes it a valuable tool for sensing applications, particularly in the detection of Cu2+ ions .
Action Environment
The action of 1,4-Difluoro-5,8-dihydroxyanthraquinone is influenced by various environmental factors, including time dependency, temperature, solvent type, counterions, and pH levels . These parameters are crucial for understanding sensor performance and optimizing conditions for its use .
生化学分析
Biochemical Properties
It is known that dihydroxyanthraquinone derivatives, including 1,4-Difluoro-5,8-dihydroxyanthraquinone, can be used as photoinitiating systems for free radical photopolymerization . This suggests that the compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
It is known that the positions of hydroxyl substituents in the anthraquinone molecule play a significant role in the photoinitiating ability of dihydroxyanthraquinone derivatives
準備方法
The synthesis of 1,4-Difluoro-5,8-dihydroxyanthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 1,4-difluorobenzene and hydroquinone.
Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of 1,4-Difluoro-5,8-dihydroxyanthraquinone may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,4-Difluoro-5,8-dihydroxyanthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products:
類似化合物との比較
1,4-Difluoro-5,8-dihydroxyanthraquinone can be compared with other similar compounds to highlight its uniqueness:
特性
IUPAC Name |
1,4-difluoro-5,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F2O4/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRGWLXZUCITCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453983 | |
| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131401-54-2 | |
| Record name | 1,4-Difluoro-5,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Q1: What is the significance of 1,4-Difluoro-5,8-dihydroxyanthraquinone in medicinal chemistry?
A1: 1,4-Difluoro-5,8-dihydroxyanthraquinone serves as a versatile building block for synthesizing a range of substituted anthraquinone derivatives. These derivatives, particularly those with aminoalkylamino substituents at the 1,4 positions, exhibit promising antitumor activity. [, ]
Q2: How does the structure of 1,4-Difluoro-5,8-dihydroxyanthraquinone lend itself to the synthesis of diverse analogs?
A2: The presence of fluorine atoms at the 1,4 positions of the anthraquinone core makes this compound highly reactive towards nucleophilic substitution reactions. This allows for the facile displacement of the fluorines with various diamines or monoamines, leading to a diverse library of symmetrically and unsymmetrically substituted 1,4-bis[(aminoalkyl)amino]-5,8-dihydroxyanthracene-9,10-diones. [, ]
Q3: What are the potential mechanisms of action for the observed antitumor activity of the synthesized anthraquinone derivatives?
A3: While the exact mechanisms are still under investigation, research suggests that these compounds may exert their cytotoxic effects through several pathways, including:
- DNA intercalation: The planar anthraquinone core can intercalate between DNA base pairs, interfering with DNA replication and transcription. []
- Topoisomerase II inhibition: Some derivatives demonstrate an ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair, leading to DNA damage and cell death. []
- Alkylating potential: Certain analogs containing chloroalkyl groups can alkylate DNA, forming crosslinks and further disrupting DNA function. []
Q4: Have any studies examined the activity of these anthraquinone derivatives in drug-resistant cancer cells?
A4: Yes, research has shown that some of these compounds, particularly those with alkylating potential and those designed with specific structural features, exhibit promising activity against cisplatin-resistant ovarian cancer cell lines. This suggests their potential to overcome resistance mechanisms commonly observed with conventional chemotherapy agents. [, ]
Q5: Are there any established analytical methods for characterizing and quantifying 1,4-Difluoro-5,8-dihydroxyanthraquinone and its derivatives?
A5: While specific analytical methods are not detailed in the provided research papers, it's highly likely that techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are employed for structural characterization, purity assessment, and quantification of these compounds. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate](/img/structure/B30314.png)

![Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B30319.png)









![(8R,9S,10R,13R,17S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B30375.png)

